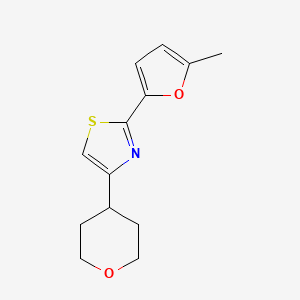
1-Cyclopropyl-4-(3,3-dimethylbutylamino)pyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Cyclopropyl-4-(3,3-dimethylbutylamino)pyrrolidin-2-one, also known as CPP, is a synthetic compound that belongs to the class of pyrrolidin-2-one derivatives. It is widely used in scientific research due to its unique properties, including its ability to modulate the activity of certain neurotransmitters in the brain.
Mecanismo De Acción
1-Cyclopropyl-4-(3,3-dimethylbutylamino)pyrrolidin-2-one works by binding to and inhibiting the reuptake of neurotransmitters, which leads to an increase in their concentration in the synaptic cleft. This results in an enhancement of neurotransmitter signaling and modulation of neuronal activity.
Biochemical and Physiological Effects
1-Cyclopropyl-4-(3,3-dimethylbutylamino)pyrrolidin-2-one has been shown to have a range of biochemical and physiological effects. It has been demonstrated to increase the release of dopamine, serotonin, and norepinephrine, which are associated with feelings of pleasure, happiness, and well-being. 1-Cyclopropyl-4-(3,3-dimethylbutylamino)pyrrolidin-2-one has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-Cyclopropyl-4-(3,3-dimethylbutylamino)pyrrolidin-2-one in lab experiments is its ability to modulate the activity of specific neurotransmitters, which allows researchers to study the effects of these neurotransmitters on behavior and mood. However, 1-Cyclopropyl-4-(3,3-dimethylbutylamino)pyrrolidin-2-one has some limitations, including its potential toxicity and the need for careful dosing to avoid adverse effects.
Direcciones Futuras
There are several potential future directions for research on 1-Cyclopropyl-4-(3,3-dimethylbutylamino)pyrrolidin-2-one. One area of interest is its potential use as a therapeutic agent for depression and anxiety. Another area of interest is its potential use in addiction treatment, as it has been shown to reduce drug-seeking behavior in animal models. Additionally, further research is needed to investigate the long-term effects of 1-Cyclopropyl-4-(3,3-dimethylbutylamino)pyrrolidin-2-one use and its potential for abuse.
Conclusion
In conclusion, 1-Cyclopropyl-4-(3,3-dimethylbutylamino)pyrrolidin-2-one is a synthetic compound with unique properties that make it a valuable tool for scientific research. Its ability to modulate the activity of specific neurotransmitters has led to extensive research on its potential use as a therapeutic agent for various neurological disorders. While there are limitations to its use, further research on 1-Cyclopropyl-4-(3,3-dimethylbutylamino)pyrrolidin-2-one has the potential to lead to new treatments for depression, anxiety, and addiction.
Métodos De Síntesis
The synthesis of 1-Cyclopropyl-4-(3,3-dimethylbutylamino)pyrrolidin-2-one involves the reaction of cyclopropylamine with 3,3-dimethylbutyraldehyde in the presence of a catalyst. The resulting product is then treated with hydrochloric acid to form 1-Cyclopropyl-4-(3,3-dimethylbutylamino)pyrrolidin-2-one. The purity and yield of 1-Cyclopropyl-4-(3,3-dimethylbutylamino)pyrrolidin-2-one can be improved by using various purification techniques, such as recrystallization and column chromatography.
Aplicaciones Científicas De Investigación
1-Cyclopropyl-4-(3,3-dimethylbutylamino)pyrrolidin-2-one has been extensively studied for its potential use as a therapeutic agent for various neurological disorders, including depression, anxiety, and addiction. It has been shown to modulate the activity of several neurotransmitters, including dopamine, serotonin, and norepinephrine, which are involved in the regulation of mood and behavior.
Propiedades
IUPAC Name |
1-cyclopropyl-4-(3,3-dimethylbutylamino)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O/c1-13(2,3)6-7-14-10-8-12(16)15(9-10)11-4-5-11/h10-11,14H,4-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANRKTCXDCYHBTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CCNC1CC(=O)N(C1)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclopropyl-4-(3,3-dimethylbutylamino)pyrrolidin-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Cyclopentyl-3-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]urea](/img/structure/B7633220.png)
![1,1,1-Trifluoro-3-[1-(1-morpholin-4-ylcyclopentyl)ethylamino]propan-2-ol](/img/structure/B7633222.png)
![4-[2-[(3-Thiophen-2-yl-1,2,4-oxadiazol-5-yl)methylsulfanyl]ethyl]morpholine](/img/structure/B7633242.png)
![N-(2-benzylcyclopentyl)-3-[(dimethylamino)methyl]pyrrolidine-1-carboxamide](/img/structure/B7633243.png)

![4-fluoro-N-[(5-fluoro-2-methylphenyl)methyl]-2-(methylsulfonylmethyl)aniline](/img/structure/B7633259.png)
![2-(3-Methoxypropylsulfanylmethyl)-9-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B7633263.png)

![3-[(dimethylamino)methyl]-N-[1-(4-ethylsulfanylphenyl)ethyl]pyrrolidine-1-carboxamide](/img/structure/B7633282.png)
![6-Methyl-3-[(1-phenyl-1,2,4-triazol-3-yl)methyl]quinazolin-4-one](/img/structure/B7633285.png)
![3-[(dimethylamino)methyl]-N-[2-(1-ethylbenzimidazol-2-yl)ethyl]pyrrolidine-1-carboxamide](/img/structure/B7633286.png)
![4-(2-hydroxy-2-methylpropyl)-2-methyl-N-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazine-1-carboxamide](/img/structure/B7633289.png)
![N-[2-[cyclopentyl(methyl)amino]ethyl]-4-(2-hydroxy-2-methylpropyl)-2-methylpiperazine-1-carboxamide](/img/structure/B7633311.png)
![N-(cyclopropylmethyl)-4-(dimethylamino)-N-[(4-hydroxyphenyl)methyl]pyridine-2-carboxamide](/img/structure/B7633314.png)